molecular formula C12H12N2O4S B3371915 2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid CAS No. 851288-80-7

2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid

Cat. No.: B3371915
CAS No.: 851288-80-7
M. Wt: 280.3 g/mol
InChI Key: UBWJFQUARLXQFU-UHFFFAOYSA-N
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Description

2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid is a complex organic molecule characterized by its pyridine ring substituted with cyano, ethoxycarbonyl, and methyl groups. The compound also features a thioether and acetic acid functionalities. It finds utility in various fields of chemistry, pharmacology, and industry due to its versatile reactivity and unique structural components.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis often begins with 2-bromo-6-methylpyridine, which undergoes a series of functional group transformations.

  • Reaction Steps:

    • Nucleophilic Substitution: The bromine atom on 2-bromo-6-methylpyridine is replaced by a thiol group through nucleophilic substitution, forming 2-(methylthio)-6-methylpyridine.

    • Cyano and Ethoxycarbonyl Group Introduction: This intermediate is further reacted with cyanoacetic acid derivatives under controlled conditions to introduce the cyano and ethoxycarbonyl groups.

    • Oxidation: Finally, oxidation with suitable reagents yields the carboxylic acid functionality.

Industrial Production Methods: The industrial production typically involves these steps in larger scales, using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated processes enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Oxidative processes can modify the thioether group, converting it into a sulfoxide or sulfone.

  • Reduction: The cyano group can be reduced to an amine under catalytic hydrogenation conditions.

  • Substitution: Halogenation reactions can be performed on the pyridine ring, introducing various substituents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Catalysts such as palladium on carbon with hydrogen gas.

  • Substitution: Halogenating agents like N-bromosuccinimide.

Major Products:

  • Oxidation of the thioether group leads to sulfoxide or sulfone derivatives.

  • Reduction of the cyano group yields corresponding amines.

  • Substitution reactions on the pyridine ring produce various halogenated derivatives.

Scientific Research Applications

Chemistry:

  • As an intermediate in the synthesis of more complex organic molecules.

  • Studying the reactivity and stability of thioether and cyano-substituted pyridines.

Biology:

  • Potential pharmacological properties due to its structural similarity to biologically active pyridine derivatives.

Medicine:

  • Investigation as a scaffold for drug design, particularly in targeting specific enzymes or receptors.

Industry:

  • Used in the manufacturing of specialty chemicals.

Mechanism of Action

Mechanism:

  • The compound interacts with biological targets through its functional groups, which can form hydrogen bonds, van der Waals interactions, or coordinate to metal ions in enzyme active sites.

Molecular Targets and Pathways:

  • Specific pathways depend on the derivative in use but typically involve modulation of enzymatic activity or receptor binding.

Comparison with Similar Compounds

  • 2-(methylthio)-3-cyanopyridine

  • 2-(methylthio)-5-ethoxycarbonylpyridine

  • 2-(methylthio)-6-methylpyridine

There you have it

Properties

IUPAC Name

2-(3-cyano-5-ethoxycarbonyl-6-methylpyridin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-3-18-12(17)9-4-8(5-13)11(14-7(9)2)19-6-10(15)16/h4H,3,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWJFQUARLXQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)SCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid
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2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid
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2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid
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2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid
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2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid

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